molecular formula C12H17F3N2S B2985170 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole CAS No. 2320227-17-4

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole

Cat. No.: B2985170
CAS No.: 2320227-17-4
M. Wt: 278.34
InChI Key: VWWQUFXYUQBSTL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole is a complex organic compound featuring a thiazole ring substituted with dimethyl groups and a piperidine moiety bearing a trifluoromethyl group

Mechanism of Action

Target of Action

Compounds containing similar structures, such as piperidine and thiazole , have been reported to interact with various cellular targets, leading to a range of biological activities.

Mode of Action

Based on the structural components, it can be inferred that the piperidine and thiazole moieties might play crucial roles in its interaction with cellular targets .

Biochemical Pathways

Compounds containing piperidine and thiazole structures have been reported to influence various biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds containing similar structures, such as piperidine and thiazole , have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethylthiazole with a piperidine derivative containing a trifluoromethyl group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, especially at the carbon bearing the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated thiazole ring.

Scientific Research Applications

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Lacks the piperidine and trifluoromethyl groups.

    5-(Trifluoromethyl)piperidine: Lacks the thiazole ring.

    2,4-Dimethyl-5-(piperidin-1-yl)methylthiazole: Lacks the trifluoromethyl group.

Uniqueness

2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole is unique due to the presence of both the trifluoromethyl group and the piperidine moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring can interact with various biological targets .

Properties

IUPAC Name

2,4-dimethyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2S/c1-8-11(18-9(2)16-8)7-17-5-3-10(4-6-17)12(13,14)15/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQUFXYUQBSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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